molecular formula C9H5BrO2 B3052059 5-Bromo-2h-chromen-2-one CAS No. 38169-99-2

5-Bromo-2h-chromen-2-one

Cat. No.: B3052059
CAS No.: 38169-99-2
M. Wt: 225.04 g/mol
InChI Key: ZBZOUPQOVMAVPH-UHFFFAOYSA-N
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Description

5-Bromo-2h-chromen-2-one is a chemical compound with the CAS Number: 38169-99-2. It has a molecular weight of 225.04 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrO2 . The InChI key is ZBZOUPQOVMAVPH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

G Protein-Coupled Receptor Agonists

5-Bromo-2H-chromen-2-one derivatives have been identified as agonists of G protein-coupled receptor 35 (GPR35), which is significant in pharmacology and biochemistry. These compounds have been studied for their potential in creating more effective GPR35 agonists, which can have various therapeutic implications (Wei et al., 2017).

Synthetic Chromene Derivatives

Research has been conducted on the synthesis and characterization of compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. These studies contribute to the understanding of the kinetics and mechanism involved in the synthesis of chromene derivatives, which are crucial in various fields including drug development (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Photophysical Studies

The photophysical properties of vertically π-expanded coumarins, which include derivatives of this compound, have been studied. These compounds demonstrate significant properties like large Stokes shift and excellent fluorescence quantum yield, making them important in the field of photophysics and materials science (Li et al., 2020).

Antimycobacterial and Antioxidant Activities

Research into the antimycobacterial and antioxidant activities of substituted halogenated coumarins, including this compound derivatives, has shown that these compounds exhibit significant biological activities. This research is pivotal in the development of new antimicrobial and antioxidant agents (Kasumbwe et al., 2014).

Anticancer Agents

Some derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. These studies contribute to the ongoing research in oncology, particularly in the discovery of new therapeutic compounds (Ambati et al., 2017).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

5-bromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZOUPQOVMAVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294276
Record name 5-bromo-2h-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38169-99-2
Record name NSC95691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2h-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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